
Digitoxose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Digitoxose is a naturally occurring deoxy sugar, specifically a 2,6-dideoxy-D-ribo-hexose. It is a component of several cardiac glycosides, such as digitoxin, which are derived from the Digitalis species of plants . These glycosides have been historically used for their potent effects on heart conditions, particularly in the treatment of congestive heart failure and arrhythmias .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of digitoxose typically involves the selective deoxygenation of ribose derivatives. One common method includes the use of glycosyl sulfonates for the stereoselective synthesis of this compound-containing compounds . The process involves the activation of glycosyl donors with appropriate arylsulfonyl chloride promoters to achieve the desired stereochemistry.
Industrial Production Methods: Industrial production of this compound often relies on the extraction from natural sources, such as the Digitalis plant. The extraction process involves the isolation of digitoxin, followed by hydrolysis to release this compound . This method ensures the availability of this compound for various applications, although synthetic methods are also employed to meet higher demand.
Chemical Reactions Analysis
Types of Reactions: Digitoxose undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert this compound into its alcohol derivatives.
Substitution: Substitution reactions often involve the replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as thionyl chloride and phosphorus tribromide are used for substitution reactions.
Major Products: The major products formed from these reactions include this compound derivatives with altered functional groups, which can be used in further chemical synthesis and research .
Scientific Research Applications
Digitoxose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex glycosides and other organic compounds.
Biology: this compound-containing glycosides are studied for their role in cellular processes and interactions.
Mechanism of Action
The primary mechanism of action of digitoxose-containing compounds, such as digitoxin, involves the inhibition of the Na-K-ATPase membrane pump. This inhibition leads to an increase in intracellular sodium and calcium concentrations, which promotes the activation of contractile proteins like actin and myosin . This mechanism is crucial for the therapeutic effects of digitoxin in treating heart conditions.
Comparison with Similar Compounds
Digitoxigenin: The aglycone part of digitoxin, which is linked to three molecules of digitoxose.
Olivose: Another deoxy sugar with similar structural properties.
Rhamnose: A naturally occurring deoxy sugar found in many plant glycosides.
Uniqueness of this compound: this compound is unique due to its specific role in cardiac glycosides and its potent effects on heart conditions. Its ability to inhibit the Na-K-ATPase membrane pump distinguishes it from other similar compounds, making it a valuable component in medicinal chemistry .
Properties
Molecular Formula |
C6H12O4 |
|---|---|
Molecular Weight |
148.16 g/mol |
IUPAC Name |
(4S,5S,6R)-6-methyloxane-2,4,5-triol |
InChI |
InChI=1S/C6H12O4/c1-3-6(9)4(7)2-5(8)10-3/h3-9H,2H2,1H3/t3-,4+,5?,6-/m1/s1 |
InChI Key |
FDWRIIDFYSUTDP-WGDKFINWSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](CC(O1)O)O)O |
Canonical SMILES |
CC1C(C(CC(O1)O)O)O |
Synonyms |
2,6-dideoxyribohexopyranose digitoxose |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


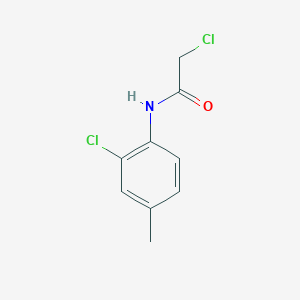
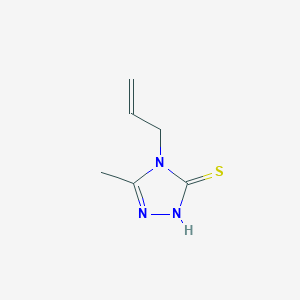
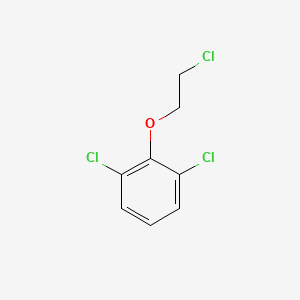
![4-(2-Methoxy-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B1361968.png)
![3-[(3,5-Dimethylphenyl)amino]propanoic acid](/img/structure/B1361970.png)
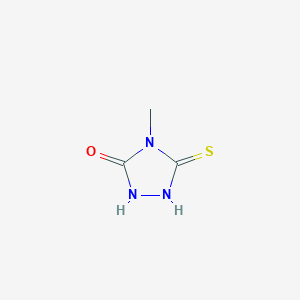
![1-[(5-Chlorothien-2-yl)methyl]piperazine](/img/structure/B1361988.png)

![3-Chloro-4-[(chloroacetyl)amino]phenyl thiocyanate](/img/structure/B1362002.png)

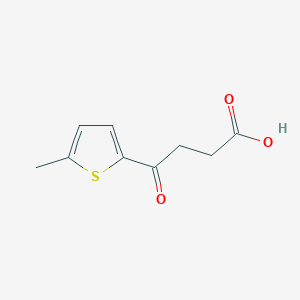
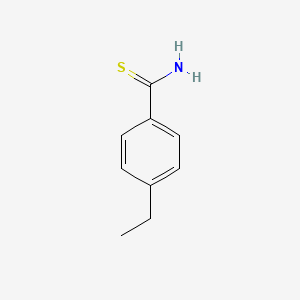
![2-chloro-N-[4-(4-ethoxyphenoxy)phenyl]acetamide](/img/structure/B1362021.png)
![N-[2-(4-methoxyphenoxy)ethyl]-N-methylamine](/img/structure/B1362033.png)
